10,12-Nonacosadiynoic Acid
Overview
Description
10,12-Nonacosadiynoic Acid is a chemical compound with the molecular formula C29H50O2 . It has an average mass of 430.706 Da and a monoisotopic mass of 430.381073 Da .
Molecular Structure Analysis
The molecular structure of 10,12-Nonacosadiynoic Acid is represented by the formula C29H50O2 . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 25 freely rotating bonds .Physical And Chemical Properties Analysis
10,12-Nonacosadiynoic Acid has a density of 0.9±0.1 g/cm3, a boiling point of 568.0±33.0 °C at 760 mmHg, and a flash point of 267.3±20.1 °C . It has a molar refractivity of 134.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 468.5±3.0 cm3 .Scientific Research Applications
Surface Molecular Self-Assembly
10,12-Nonacosadiynoic acid demonstrates significant potential in surface molecular self-assembly. For instance, it can form a perfectly flat-lying monolayer on various substrates, including hexagonal boron nitride (h-BN), highly oriented pyrolytic graphite (HOPG), and MoS2 surfaces. This property is essential for on-surface polymerization of molecular wires under ambient conditions, as explored by Verveniotis et al. (2016) (Verveniotis et al., 2016).
Nanohybrid Formation
Alloisio et al. (2015) discovered that 10,12-Nonacosadiynoic acid can adsorb densely on the surface of silver nanoparticles, leading to the formation of stable core-shell nanohybrids in aqueous suspension with a bilayered architecture. This finding is significant for the development of advanced nanostructures (Alloisio et al., 2015).
Template for Nanoparticle Arrangement
Makarova et al. (2013) demonstrated that 10,12-Nonacosadiynoic acid can serve as a template for the ordered arrangement of gold nanoparticles on MoS2(0001) substrates. This finding is particularly important for nanoelectronic and nanophotonic applications (Makarova et al., 2013).
Particle Generation in Langmuir–Blodgett Films
Scoberg et al. (1991) explored the generation of Q-state particles in polymerized nonacosa-10,12-diynoic acid Langmuir–Blodgett films. The study shows the versatility of 10,12-Nonacosadiynoic acid in creating complex structures with controllable particle sizes (Scoberg et al., 1991).
Photoelectrochemical Applications
Mansur et al. (1999) investigated the photoelectrochemical behavior of CdS semiconductor particles in 10,12-Nonacosadiynoic acid polymer Langmuir-Blodgett films. This research provides insights into the potential applications of 10,12-Nonacosadiynoic acid in photoelectrochemical cells (Mansur et al., 1999).
Sensing Applications
Pumtang et al. (2011) synthesized a novel series of diacetylene acids and used one of these lipids, in combination with 10,12-Nonacosadiynoic acid, for creating paper-based sensor arrays for solvent detection. This highlights the potential of 10,12-Nonacosadiynoic acid in colorimetric sensing applications (Pumtang et al., 2011).
Safety And Hazards
When handling 10,12-Nonacosadiynoic Acid, it’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised . It’s also important to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
nonacosa-10,12-diynoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h2-16,21-28H2,1H3,(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQESNAREESPTNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
66990-35-0 | |
Record name | 10,12-Nonacosadiynoic acid, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66990-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20399286 | |
Record name | 10,12-Nonacosadiynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
10,12-Nonacosadiynoic Acid | |
CAS RN |
66990-34-9 | |
Record name | 10,12-Nonacosadiynoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20399286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10,12-Nonacosadiynoic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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